Cas no 1566059-11-7 (4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)

4-Ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis. Its reactive sulfonyl chloride group enables efficient functionalization, making it valuable for constructing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The triazole core contributes to its stability and versatility in heterocyclic chemistry. This compound is particularly useful in pharmaceutical and agrochemical research, where precise molecular modifications are required. Its well-defined structure ensures consistent reactivity, facilitating controlled transformations in complex synthetic pathways. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride structure
1566059-11-7 structure
Product name:4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
CAS No:1566059-11-7
MF:C7H12ClN3O2S
Molecular Weight:237.707078933716
CID:6045565
PubChem ID:104019297

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • EN300-782677
    • 1566059-11-7
    • 4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
    • インチ: 1S/C7H12ClN3O2S/c1-3-5-6-9-10-7(11(6)4-2)14(8,12)13/h3-5H2,1-2H3
    • InChIKey: NHFBLPVHGSZYOP-UHFFFAOYSA-N
    • SMILES: ClS(C1=NN=C(CCC)N1CC)(=O)=O

計算された属性

  • 精确分子量: 237.0338755g/mol
  • 同位素质量: 237.0338755g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 277
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.2Ų
  • XLogP3: 1.3

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-782677-1.0g
4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
1566059-11-7 95%
1.0g
$699.0 2024-05-22
Enamine
EN300-782677-0.1g
4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
1566059-11-7 95%
0.1g
$615.0 2024-05-22
Enamine
EN300-782677-0.25g
4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
1566059-11-7 95%
0.25g
$642.0 2024-05-22
Enamine
EN300-782677-2.5g
4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
1566059-11-7 95%
2.5g
$1370.0 2024-05-22
Enamine
EN300-782677-0.05g
4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
1566059-11-7 95%
0.05g
$587.0 2024-05-22
Enamine
EN300-782677-10.0g
4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
1566059-11-7 95%
10.0g
$3007.0 2024-05-22
Enamine
EN300-782677-0.5g
4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
1566059-11-7 95%
0.5g
$671.0 2024-05-22
Enamine
EN300-782677-5.0g
4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
1566059-11-7 95%
5.0g
$2028.0 2024-05-22

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 関連文献

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chlorideに関する追加情報

Comprehensive Overview of 4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1566059-11-7)

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1566059-11-7) is a specialized sulfonyl chloride derivative with a triazole core, widely recognized for its versatility in organic synthesis and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, which are increasingly sought after in drug discovery and material science due to their unique structural and functional properties. The presence of both ethyl and propyl substituents enhances its lipophilicity, making it a valuable intermediate in the development of bioactive molecules.

In recent years, the demand for triazole-based compounds like 4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride has surged, driven by their role in designing enzyme inhibitors and antimicrobial agents. Researchers are particularly interested in its sulfonyl chloride group, which serves as a reactive handle for further functionalization. This feature aligns with the growing trend of click chemistry and high-throughput screening in modern drug development. The compound’s CAS No. 1566059-11-7 is frequently cited in patents and academic papers, underscoring its industrial relevance.

The synthesis of 4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride involves multi-step reactions, often starting from readily available hydrazine derivatives and carboxylic acids. Its triazole ring formation is typically achieved through cyclization reactions, followed by sulfonation to introduce the sulfonyl chloride moiety. This process highlights the compound’s compatibility with green chemistry principles, a hot topic in sustainable pharmaceutical manufacturing. Users searching for “triazole sulfonyl chloride synthesis” or “CAS 1566059-11-7 applications” will find this compound’s synthetic pathways particularly insightful.

From an application standpoint, 4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride is pivotal in constructing sulfonamide derivatives, a class of compounds with broad biological activities. Its utility extends to agrochemicals, where it contributes to the development of novel herbicides and pesticides. Additionally, the compound’s electron-withdrawing properties make it a candidate for organic electronics, a field gaining traction due to the rise of flexible and biodegradable devices. These applications address frequently searched queries like “triazole sulfonyl chloride in drug design” and “heterocyclic compounds in agriculture.”

Quality control and analytical characterization of 4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride are critical for ensuring its performance in downstream applications. Techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify purity and structural integrity. The compound’s stability under various storage conditions is another area of interest, especially for laboratories focusing on long-term chemical storage solutions. This aligns with user searches for “handling sulfonyl chlorides” and “CAS 1566059-11-7 stability.”

In summary, 4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1566059-11-7) is a multifaceted compound bridging gaps between academic research and industrial innovation. Its triazole scaffold and sulfonyl chloride functionality make it indispensable in pharmaceuticals, agrochemicals, and materials science. As the scientific community continues to explore green synthesis methods and bioactive heterocycles, this compound remains at the forefront of cutting-edge chemical research.

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